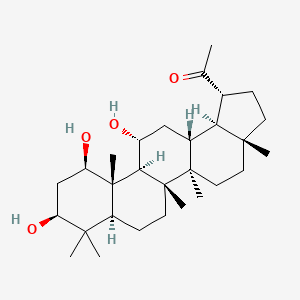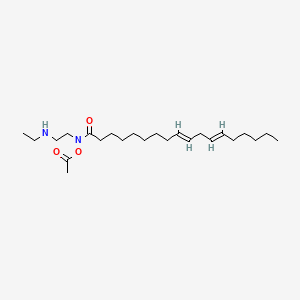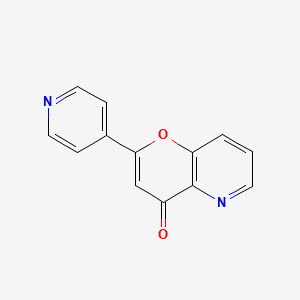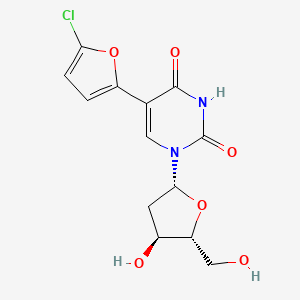
Nepetidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nepetidone is a triterpenoid compound isolated from the plant Nepeta hindostana. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound, along with its related compound nepedinol, has been studied for its potential medicinal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nepetidone involves the extraction of the compound from the aerial parts of Nepeta hindostana. The plant material is typically subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale extraction would involve the use of industrial solvents and large chromatography columns to isolate and purify the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Nepetidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Nepetidone is used as a model compound to study the reactivity and properties of triterpenoids.
Mecanismo De Acción
The mechanism of action of nepetidone involves its interaction with various molecular targets and pathways. For example, its antiplatelet activity is believed to be due to its ability to inhibit platelet aggregation, which is a crucial step in the formation of blood clots . The exact molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Nepetidone is similar to other triterpenoids such as nepedinol and nepehinal, which are also isolated from Nepeta hindostana . These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities.
List of Similar Compounds
- Nepedinol
- Nepehinal
- Other triterpenoids from Nepeta hindostana
Propiedades
Número CAS |
104104-55-4 |
|---|---|
Fórmula molecular |
C29H48O4 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
1-[(1R,3aR,5aR,5bR,7aS,9S,11R,11aS,11bS,12R,13aR,13bS)-9,11,12-trihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone |
InChI |
InChI=1S/C29H48O4/c1-16(30)17-8-10-26(4)12-13-27(5)18(23(17)26)14-19(31)24-28(27,6)11-9-20-25(2,3)21(32)15-22(33)29(20,24)7/h17-24,31-33H,8-15H2,1-7H3/t17-,18+,19+,20-,21-,22+,23+,24-,26+,27+,28+,29+/m0/s1 |
Clave InChI |
CEXMUXAEKDKLDQ-KTBZBUBOSA-N |
SMILES isomérico |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@H]([C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)O)C |
SMILES canónico |
CC(=O)C1CCC2(C1C3CC(C4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















